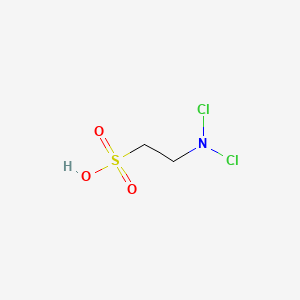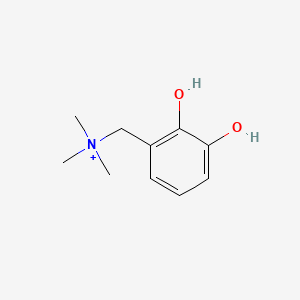
Norhexobarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norhexobarbital is an organic compound with a unique structure that combines a cyclohexene ring with a diazinane-2,4,6-trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Norhexobarbital typically involves the reaction of cyclohexene derivatives with diazinane-2,4,6-trione precursors. One common method involves the use of an acidic catalyst to facilitate the cyclization and rearrangement of the starting materials . The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
Norhexobarbital undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazinane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Norhexobarbital has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Norhexobarbital involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Similar in structure but with different functional groups.
2-Cyclohexen-1-one, 3-methyl-: Shares the cyclohexene ring but differs in the substituents attached to the ring.
Uniqueness
Norhexobarbital is unique due to its combination of a cyclohexene ring with a diazinane-2,4,6-trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
718-67-2 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-(cyclohexen-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H14N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H2,12,13,14,15,16) |
Clave InChI |
KGANTANPQNMAFV-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |
SMILES canónico |
C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |
Sinónimos |
5-(1-cyclohexen-1-yl)-5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione norhexobarbital norhexobarbital, 2-(14)C-labeled cpd norhexobarbital, monosodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol](/img/structure/B1212414.png)











